molecular formula C18H18N2O3 B11602283 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11602283
M. Wt: 310.3 g/mol
InChI Key: LJACVCCVFRQQDP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3,4-dimethoxybenzohydrazide and 3,4-dimethylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) can introduce new functional groups.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid and 3,4-dimethylbenzoic acid.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool in bioconjugation and labeling studies.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. The oxadiazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence its binding affinity and specificity, leading to selective interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the dimethylphenyl group, leading to different chemical properties.

    5-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, affecting its reactivity and applications.

    3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Different substitution pattern on the aromatic rings, leading to variations in chemical behavior.

Uniqueness

The presence of both methoxy and methyl groups on the aromatic rings of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties. These substitutions can enhance its reactivity and selectivity in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O3/c1-11-5-6-14(9-12(11)2)18-19-17(20-23-18)13-7-8-15(21-3)16(10-13)22-4/h5-10H,1-4H3

InChI Key

LJACVCCVFRQQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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